2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
This compound features a pyrido[3,2-b][1,4]oxazin-3-one core substituted with a 3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl chain. The piperazine moiety, a common pharmacophore in neuroactive and anticancer agents, is linked via a propyl spacer to the heterocyclic core. The 2-methoxyphenyl group on the piperazine ring may enhance receptor binding affinity, particularly for serotonin (5-HT) or dopamine receptors, while the oxazinone core contributes to metabolic stability .
Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-17-7-3-2-6-16(17)25-14-12-24(13-15-25)11-5-9-19-21(26)23-20-18(28-19)8-4-10-22-20/h2-4,6-8,10,19H,5,9,11-15H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMURYPMBZGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3C(=O)NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations. The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to various therapeutic effects, depending on the specific disorder being treated.
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 397.53 g/mol
- CAS Number : [specific CAS number not provided]
The compound features a pyrido[3,2-b][1,4]oxazin core structure, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with various biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing piperazine exhibit significant antimicrobial properties. For instance, a related study reported that compounds with similar structures demonstrated effective urease inhibition against Helicobacter pylori, which is crucial for treating gastric infections. The most active derivatives had IC50 values significantly lower than those of standard inhibitors like thiourea .
Cytotoxicity and Antiviral Activity
The compound was evaluated for cytotoxicity and anti-HIV-1 activity in MT-4 cells. The results indicated that it possesses moderate antiviral properties, making it a candidate for further investigation in the context of HIV treatment .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been linked to acetylcholinesterase (AChE) inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies show that piperazine derivatives can effectively inhibit AChE, suggesting similar potential for our compound .
Hemolysis Potential
Biocompatibility studies revealed that some derivatives exhibited low hemolysis percentages, indicating safety in human blood cells. This property is crucial for injectable formulations and suggests a favorable profile for therapeutic use .
Study 1: Urease Inhibition
In a comparative study of urease inhibitors, derivatives structurally similar to our compound showed promising results. The most effective inhibitors had IC50 values ranging from 2.0 to 2.24 µM, significantly outperforming standard treatments .
Study 2: Antiviral Activity
Another study assessed the antiviral efficacy of similar compounds against HIV-1. The findings suggested that modifications in the molecular structure could enhance antiviral activity, warranting further exploration of the pyrido[3,2-b][1,4]oxazin framework .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Core Heterocycle Variations
- Pyrido-oxazinone vs. Benzoxazolones (e.g., 5a) may exhibit higher metabolic lability due to ester-like linkages, whereas the pyrido-oxazinone’s rigidity could enhance target selectivity .
- Pyrido-oxazinone vs. Pyridazinone (): Pyridazinone derivatives (e.g., Med. Chem. Res., 2012) prioritize anticancer activity, likely due to intercalation or kinase inhibition. The pyrido-oxazinone’s oxygen atom may reduce DNA binding but improve CNS penetration .
Piperazine Substitution Patterns
- 2-Methoxyphenyl vs. Fluorophenyl/Chlorophenyl ():
The 2-methoxyphenyl group in the target compound enhances lipophilicity and serotonin receptor affinity compared to halogenated analogues (e.g., 3l with 4-fluorophenyl), which may prioritize dopamine D2/D3 binding . - Propyl vs. Butyl/Pentyl Linkers ():
Compounds with butyl/pentyl spacers (e.g., 5i, 5k) showed reduced yields (51–53%) compared to propyl-linked derivatives (63–76%), suggesting optimal chain length for synthetic efficiency and receptor fit .
Functional Group Impact
- Amino vs.
Pharmacological Implications
- Anticancer Potential: Pyridazinone derivatives () show IC50 values in micromolar ranges for cancer cells, but the target compound’s oxazinone core may shift activity toward GPCR modulation .
- CNS Targets: The 2-methoxyphenylpiperazine moiety is prevalent in 5-HT1A/2A ligands (e.g., aripiprazole analogues).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
